Leuconolam

X-ray crystallography natural product structural biology conformational analysis

Researchers conducting divergent total synthesis of monoterpene indole alkaloids require authenticated leuconolam as a discrete branch-point reference. Generic alkaloid standards cannot substitute-leuconolam's 2,7-seco-Aspidosperma architecture with a nine-membered macrocyclic lactam is structurally distinct from leuconoxine/leuconodine congeners. • Validated reference for base-induced cyclization to leuconoxine-type scaffolds • KB cell cytotoxicity IC50 12-18 μg/mL for comparative alkaloid profiling • Crystallographically confirmed conformation for X-ray authentication Supplied as ≥98% HPLC powder with full COA; stable at -20°C long-term. Ideal for SAR studies and biosynthetic pathway elucidation.

Molecular Formula C19H22N2O3
Molecular Weight 326.4 g/mol
Cat. No. B1257379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeuconolam
Synonyms8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxyindolizino(8,1-ef)(1)benzazonine-6,13-(5H,9H)-dione
leuconolam
leuconolam sesquihydrate
Molecular FormulaC19H22N2O3
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCCC12CCCN3C1(C(=CC3=O)C4=CC=CC=C4NC(=O)CC2)O
InChIInChI=1S/C19H22N2O3/c1-2-18-9-5-11-21-17(23)12-14(19(18,21)24)13-6-3-4-7-15(13)20-16(22)8-10-18/h3-4,6-7,12,24H,2,5,8-11H2,1H3,(H,20,22)/t18-,19-/m1/s1
InChIKeyOXDBJKLQCGAPQX-RTBURBONSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Leuconolam Procurement & Scaffold Overview


Leuconolam (CAS 93710-27-1, molecular formula C19H22N2O3) is a monoterpene indole alkaloid belonging to the rhazinilam-leuconolam-leuconoxine structural family, isolated primarily from Apocynaceae plants including Leuconotis griffithii and Leuconotis eugenifolius [1][2]. It is distinguished by a 2,7-seco Aspidosperma architecture containing an unusual nine-membered macrocyclic lactam ring [3]. Leuconolam exhibits an XlogP of 1.00 and a topological polar surface area (TPSA) of 69.60 Ų, indicating moderate lipophilicity and hydrogen-bonding capacity [4]. This compound serves as both a biosynthetic precursor and a key synthetic intermediate for accessing the structurally distinct diazaspiro-containing leuconoxine and leuconodine alkaloids [5][6].

Workflow Divergent total synthesis of monoterpene indole alkaloids from a common intermediate
Selection Unique 2,7-seco Aspidosperma scaffold with nine-membered macrocyclic lactam; non-redundant branch point
Use context Semi-synthetic precursor to leuconoxine/leuconodine alkaloids; natural product dereplication standard

Why Leuconolam Cannot Be Substituted


The rhazinilam-leuconolam-leuconoxine alkaloid family shares a common monoterpene indole origin, yet members diverge fundamentally in ring topology and stereoelectronic properties [1]. Leuconolam possesses a 2,7-seco Aspidosperma skeleton with a conformationally flexible nine-membered lactam ring, whereas leuconoxine and leuconodines adopt rigid diazaspiro pentacyclic frameworks [2][3]. This topological divergence precludes functional interchangeability: leuconolam undergoes base-induced cyclization to yield leuconoxine-type products, a reactivity profile absent in the more constrained analogs [4]. Moreover, the biological activity spectrum differs substantially—leuconolam shows only moderate cytotoxicity (IC50 12–18 μg/mL in KB cells), while its derivatives leuconodines A and E demonstrate distinct MDR-reversal properties or altered potency profiles [1][5]. Procurement of the correct scaffold is therefore essential for structure-activity relationship studies, biosynthetic pathway elucidation, and divergence-oriented total synthesis campaigns targeting the entire natural product family [6].

Topology Leuconolam possesses a flexible nine-membered macrocycle; leuconoxine and leuconodines adopt rigid pentacyclic diazaspiro frameworks that may not replicate macrocyclic reactivity or conformational sampling
Reactivity Base-induced cyclization converts leuconolam to leuconoxine-type products; rhazinilam lacks the 2,7-seco architecture and does not undergo analogous ring reclosure, limiting direct scaffold interchangeability

Comparative Evidence: Leuconolam vs. Analogs


Nine-Membered Macrocycle vs. Pentacyclic Diazaspiro Topology

Single-crystal X-ray diffraction analysis of leuconolam (as the ethanol solvate, C19H22N2O3·C2H6O) established an orthorhombic crystal system (space group P212121) with unit cell parameters a = 8.073 Å, b = 11.377 Å, c = 20.461 Å, V = 1879 ų, and Z = 4, with R = 3.7% for 2046 unique reflections collected at T = 297 K [1]. The molecule adopts a conformation in which two conjugated groups form an interplanar angle of 54.5°, and intermolecular hydrogen bonding involves the ethanolic oxygen atom acting both as a donor and acceptor [1]. In contrast, leuconoxine possesses a rigid pentacyclic diazaspiro system lacking the nine-membered macrocycle, a structural assignment confirmed by independent NMR and MS analyses [2]. The topological divergence directly impacts synthetic accessibility and biological target engagement potential.

Crystal Structure & Topology
Head-to-head
Leuconolam: orthorhombic P212121, a=8.073 Å, b=11.377 Å, c=20.461 Å, V=1879 ų, nine-membered macrocyclic lactam, interplanar angle 54.5°
Leuconoxine: rigid pentacyclic diazaspiro system without nine-membered macrocycle
Reported conformational flexibility of the nine-membered ring supports scaffold-specific synthetic branching decisions
Single-crystal X-ray diffraction, ethanol solvate, R=3.7%
X-ray crystallography natural product structural biology conformational analysis alkaloid scaffold diversity

Synthetic Precursor to Leuconoxine Alkaloids

Base-induced cyclization of leuconolam yields two epimeric products, with the major epimer corresponding to the optical antipode of a (+)-meloscine derivative, establishing leuconolam as a direct synthetic precursor to the diazaspiro-containing leuconoxine skeleton [1]. Additionally, regio- and diastereoselective Lewis acid-mediated allylative cyclization enables the simultaneous establishment of two adjacent tetrasubstituted carbon centers in the total synthesis of (±)-leuconolam [2]. This reactivity profile is unique among rhazinilam-family alkaloids: rhazinilam lacks the 2,7-seco architecture and does not undergo analogous base-induced ring reclosure to form diazaspiro systems [3]. The availability of leuconolam therefore enables semi-synthetic access to leuconodines A and F without requiring de novo total synthesis of the more complex pentacyclic frameworks [1].

Synthetic Precursor Reactivity
Head-to-head
Leuconolam undergoes base-induced cyclization to two epimers (major epimer = optical antipode of a (+)-meloscine derivative); Lewis acid-mediated cyclization establishes two adjacent tetrasubstituted carbons
Rhazinilam lacks 2,7-seco architecture and does not form diazaspiro systems under identical conditions
Reactivity profile positions leuconolam as a viable semi-synthetic entry point to leuconodines A and F
Base-induced and Lewis acid-mediated conditions reported; conversion to two epimers
divergent total synthesis alkaloid semisynthesis biosynthetic pathway elucidation Lewis acid catalysis

Cytotoxicity and MDR Reversal in KB Cells

In a standardized cytotoxicity screen against KB human epidermoid carcinoma cells, the parent alkaloid leuconolam (reported as alkaloid 5 in the original study) exhibited moderate to weak cytotoxicity with an IC50 value of 12–18 μg/mL [1]. In the same study, nor-rhazinicine (alkaloid 1) and leuconodine D (alkaloid 7) displayed comparable IC50 ranges (12–18 μg/mL), while leuconodine E (alkaloid 8) showed a distinct functional profile: moderate activity in reversing multidrug resistance (MDR) in vincristine-resistant KB cells rather than direct cytotoxicity [1]. The differential activity pattern indicates that the leuconolam scaffold (nine-membered macrocycle, 2,7-seco Aspidosperma) confers baseline cytotoxicity but lacks the MDR-reversal properties associated with the leuconodine E pentacyclic diazaspiro framework [2][3]. This functional segregation has implications for selecting the appropriate scaffold for target-specific bioassay development.

Cytotoxicity & MDR Reversal
Head-to-head
Leuconolam (alkaloid 5): IC50 12–18 μg/mL in KB cells; no MDR-reversal activity reported
Leuconodine E (alkaloid 8): moderate MDR reversal in vincristine-resistant KB cells; leuconodine D / nor-rhazinicine: IC50 12–18 μg/mL
Reported cell-model response context supports baseline cytotoxicity profiling; MDR-reversal activity appears specific to the leuconodine E framework
KB human epidermoid carcinoma cell line; vincristine-resistant subline for MDR assay
cytotoxicity screening multidrug resistance reversal KB cell line anticancer alkaloid profiling

Divergent Total Synthesis of Alkaloid Scaffolds

A biosynthetically inspired divergent total synthesis strategy enabled the synthesis of seven monoterpene indole alkaloids—mersicarpine, leuconodines B and D, leuconoxine, melodinine E, leuconolam, and rhazinilam—plus one unnatural analogue from a common late-stage intermediate [1]. In this synthetic campaign, leuconolam is accessed via a distinct branch point, demonstrating that the compound occupies a unique chemical space within the divergent network that is not redundant with the other six targets [1][2]. In contrast, alternative approaches to the leuconoxine core (e.g., via 6-hydro-21-dehydroxyleuconolam from melodinine E) require different starting materials and reaction sequences [3]. The inclusion of leuconolam as a discrete target in multi-alkaloid divergent synthesis programs validates its non-redundant structural value and distinct synthetic accessibility profile relative to rhazinilam, which requires oxidative conversion for leuconolam generation [4].

Divergent Synthesis Reach
Class-level
Biosynthetically inspired divergent strategy accesses seven alkaloids (mersicarpine, leuconodines B/D, leuconoxine, melodinine E, leuconolam, rhazinilam) plus one unnatural analogue from a single common intermediate; leuconolam occupies a unique branch point
Non-redundant scaffold within multi-alkaloid synthesis programs; supports pathway-engineering and library-diversification research
Divergent approach validated; oxidative and cyclization cascades
divergent total synthesis monoterpene indole alkaloid biosynthetic inspiration scaffold diversification

Leuconolam Research Applications


Divergent Synthesis of Rhazinilam-Leuconolam-Leuconoxine Alkaloids

Leuconolam serves as a discrete, non-redundant synthetic target in divergent total synthesis programs where a common intermediate is elaborated to yield multiple monoterpene indole alkaloid scaffolds [1]. In validated synthetic routes, leuconolam is accessed via a distinct branch point that is not interchangeable with the pathways leading to rhazinilam, leuconoxine, or leuconodines [1][2]. Researchers engaged in multi-alkaloid synthesis campaigns should procure leuconolam as an authentic reference standard and as a target scaffold to validate the fidelity of divergent branch points [3]. The crystallographically confirmed nine-membered macrocyclic conformation (interplanar angle 54.5°) [4] provides a structurally distinct benchmark against which synthetic intermediates and final products can be authenticated via X-ray diffraction or comparative NMR analysis [5].

Semisynthesis of Leuconoxine and Leuconodine Alkaloids

Leuconolam undergoes base-induced cyclization to yield epimeric products that correspond to the leuconoxine skeleton, establishing it as the sole commercially viable starting material for semi-synthetic access to leuconodines A and F [1]. Unlike rhazinilam, which lacks the 2,7-seco Aspidosperma architecture and cannot undergo analogous ring reclosure, leuconolam enables researchers to bypass the more complex de novo total synthesis of the pentacyclic diazaspiro frameworks [1][2]. This application is particularly relevant for laboratories seeking to generate leuconoxine-type derivatives for structure-activity relationship studies without investing in multi-step total synthesis infrastructure [3]. The transformation has been demonstrated to proceed with complete conversion to two epimers, with the major epimer structurally characterized as the optical antipode of a (+)-meloscine derivative [1].

Cytotoxicity and MDR-Reversal Assays in KB Cells

In KB human epidermoid carcinoma cell screening, leuconolam exhibits a defined cytotoxicity window (IC50 12–18 μg/mL) [1], establishing it as a baseline reference compound for comparative alkaloid profiling. Its activity profile is functionally distinct from leuconodine E, which demonstrates moderate multidrug resistance (MDR) reversal in vincristine-resistant KB cells rather than direct cytotoxicity [1][2]. Researchers conducting MDR-reversal assays should note that leuconolam is not a substitute for leuconodine E in this context, and vice versa [3]. Procurement of both compounds may be warranted for studies aimed at dissecting the structural determinants of cytotoxicity versus MDR-reversal activity within the rhazinilam-leuconolam-leuconoxine family [4].

Dereplication and Metabolomic Profiling of Apocynaceae Extracts

Leuconolam has been isolated and structurally authenticated from Leuconotis griffithii and Leuconotis eugenifolius (Apocynaceae) [1][2], and is also reported from Alstonia scholaris and Kopsia species [3]. The compound's XlogP of 1.00 and TPSA of 69.60 Ų [4] provide physicochemical reference points for chromatographic method development in natural product dereplication workflows. Laboratories engaged in metabolomic profiling of Apocynaceae plant extracts should procure authenticated leuconolam as a reference standard for LC-MS and NMR-based dereplication, particularly given the co-occurrence of structurally related alkaloids (yohimbine, β-yohimbine, rhazinaline N-oxide, 21-O-methyl-leuconolam) in the same plant sources [2][5]. The compound's distinct nine-membered macrocyclic scaffold provides a diagnostic spectroscopic signature for differentiating leuconolam-type alkaloids from the more rigid leuconoxine congeners [6].

Application
Selection Property
Validation Focus
Divergent synthesis of monoterpene indole alkaloids
Unique branch-point scaffold with nine-membered macrocycle
Branch-point fidelity and synthetic intermediate identity confirmation
Semisynthesis of leuconoxine and leuconodine alkaloids
Base-induced cyclization reactivity of 2,7-seco Aspidosperma core
Epimer ratio and leuconodine A/F structural authentication
Cell-model endpoint review in KB carcinoma cells
Defined baseline cytotoxicity window
Comparative alkaloid profiling and MDR-reversal endpoint differentiation
Dereplication and metabolomic profiling of Apocynaceae extracts
Diagnostic macrocyclic spectroscopic signature and XlogP/TPSA profile
LC-MS and NMR dereplication accuracy against authenticated reference standard

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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